molecular formula C12H10O2 B158249 2,2'-Biphenol CAS No. 1806-29-7

2,2'-Biphenol

Cat. No.: B158249
CAS No.: 1806-29-7
M. Wt: 186.21 g/mol
InChI Key: IMHDGJOMLMDPJN-UHFFFAOYSA-N
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Description

2,2’-Biphenol, also known as [1,1’-Biphenyl]-2,2’-diol, is an organic compound with the molecular formula C12H10O2. It is one of three symmetrical isomers of biphenol and appears as a white solid. This compound is a precursor to diphosphite ligands, which are used to support industrial hydroformylation catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Biphenol can be synthesized through several methods:

Industrial Production Methods:

Scientific Research Applications

Applications Overview

  • Organic Synthesis
    • Building Block for Complex Molecules : 2,2'-Biphenol serves as a crucial building block in the synthesis of various organic compounds. Its ability to undergo multiple reactions makes it an essential intermediate in organic chemistry.
    • Chiral Catalysts : The compound is utilized in the preparation of chiral catalysts due to its axially chiral nature. Recent studies have demonstrated its effectiveness in enantioselective synthesis processes .
  • Material Science
    • Polymer Production : this compound is employed in the production of high-performance polymers such as polycarbonate and epoxy resins. These materials exhibit excellent thermal stability and mechanical properties.
    • Thermal Stabilizers : The compound acts as a thermal stabilizer in various polymer formulations, enhancing their resistance to heat and degradation over time.
  • Pharmaceutical Development
    • Drug Discovery : It is used as a precursor for synthesizing pharmaceutical compounds. The versatility of this compound allows for modifications that lead to potential therapeutic agents.
    • Biochemical Research : Researchers utilize this compound in biochemical assays and studies focusing on its interactions with biological molecules .

Case Study 1: Synthesis of Chiral Biphenols

A recent study highlighted the enantioselective preparation of an axially chiral this compound building block. This research demonstrated a streamlined synthetic route that enhances the efficiency of producing complex organic molecules .

Case Study 2: Application in Polymer Chemistry

Research has shown that incorporating this compound into polymer matrices significantly improves their thermal and mechanical properties. For instance, polycarbonate derived from this compound exhibits enhanced impact resistance compared to traditional materials .

Data Tables

Application AreaSpecific UseBenefits
Organic SynthesisBuilding blockVersatile precursor for complex molecules
Material SciencePolymer productionHigh thermal stability and mechanical strength
Pharmaceutical ResearchDrug discoveryPotential therapeutic agent precursor
Biochemical ResearchAssays and interactionsInsight into biological molecule interactions

Mechanism of Action

The mechanism of action of 2,2’-Biphenol involves its ability to form complexes with various metal ions, which can then participate in catalytic processes. For instance, in hydroformylation catalysis, the diphosphite ligands derived from 2,2’-biphenol coordinate with rhodium to facilitate the addition of a formyl group to olefins .

Comparison with Similar Compounds

2,2’-Biphenol is unique among its isomers due to its symmetrical structure and specific reactivity. Similar compounds include:

Biological Activity

2,2'-Biphenol, also known as o-dihydroxybiphenyl, is a compound of significant interest due to its diverse biological activities. This article explores its antioxidant properties, anti-inflammatory effects, and potential applications in medicinal chemistry, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by two hydroxyl groups attached to adjacent carbon atoms of a biphenyl structure. This configuration significantly influences its reactivity and biological activity. The compound's ability to donate hydrogen atoms makes it a potent antioxidant.

Antioxidant Activity

Research has demonstrated that this compound exhibits notable antioxidant properties. A study assessed the relationship between the structure and antioxidant activity of several phenolic compounds, including this compound. The findings indicated that this compound showed a protective factor increase at higher concentrations, demonstrating its effectiveness in scavenging free radicals:

CompoundConcentration (mM)Protective Factor (PF)Inhibition Degree (ID)
This compound0.12.4Higher at lower conc.
4,4'-Biphenol0.1Lower than o-DHBLower at all conc.

The study highlighted that the antioxidant capacity of this compound increases with concentration but is also affected by side reactions that decrease its overall efficacy at high concentrations .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in various cellular models. One significant study focused on its effects on cyclooxygenase-2 (COX-2) expression in RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS). The results showed that:

  • Inhibition of COX-2 : At concentrations ranging from 1 to 10 μM, this compound effectively inhibited COX-2 protein production.
  • Regulation of AP-1 and NF-κB : The compound also inhibited the binding of transcription factors AP-1 and NF-κB to their consensus sequences, which are crucial for inflammatory responses .

The following table summarizes the inhibitory effects observed:

Concentration (μM)COX-2 Inhibition (%)
1Significant
10Moderate
100Minimal

These findings suggest that the anti-inflammatory activity of this compound may be attributed to its ability to modulate key inflammatory pathways .

Case Study: Antihypertensive Potential

A recent investigation into derivatives of biphenols revealed that compounds based on this compound exhibited significant antihypertensive activity alongside their antioxidant properties. The study utilized various assays to evaluate biological activities:

  • DPPH Assay : Demonstrated strong free radical scavenging abilities.
  • Urease Inhibition : Several derivatives showed promising urease inhibitory actions.

These findings indicate the potential for developing new antihypertensive agents derived from biphenolic structures .

Case Study: Anticancer Research

Another area of interest is the potential anticancer properties of biphenolic compounds. Research has indicated that certain biphenols can induce apoptosis in cancer cells through oxidative stress mechanisms. The modulation of signaling pathways related to cell survival and death presents a promising avenue for therapeutic development .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2,2'-Biphenol that influence its reactivity in organic synthesis?

  • Methodological Answer : Key properties include its melting point (108–110°C), boiling point (315°C), and solubility in organic solvents (e.g., insoluble in water, soluble in ethanol) . Its dihydroxy structure enables hydrogen bonding and chelation, critical for coordinating metal catalysts or stabilizing intermediates. Acid dissociation constants (pKa ~7.32) suggest moderate acidity, influencing deprotonation-driven reactions. Researchers should prioritize solvent selection (e.g., polar aprotic solvents for nucleophilic substitutions) and temperature control (<30°C during storage to prevent degradation) .
Property Value Impact on Reactivity
Melting Point108–110°CDetermines phase behavior in solid-phase reactions
pKa~7.32Influences deprotonation in basic conditions
Solubility (H₂O)InsolubleRequires organic solvents for homogeneous reactions

Q. How can researchers verify the purity and identity of this compound during synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Quantify purity by comparing retention times with standards.
  • NMR Spectroscopy : Confirm structure via characteristic aromatic proton signals (e.g., doublets for ortho-substituted hydroxyl groups) .
  • Mass Spectrometry : Validate molecular ion peaks ([M+H]⁺ at m/z 186.1).
  • Melting Point Analysis : Compare observed values (108–110°C) with literature data . For novel derivatives, elemental analysis or X-ray crystallography may be required .

Advanced Research Questions

Q. What computational methods are effective for studying the enantiomerization dynamics of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level can model rotational barriers between isomers (e.g., I0, I1a, I1b) . Key steps:

Conformational Sampling : Identify stable isomers via relaxed potential energy surface scans.

Transition State Analysis : Calculate activation energies for interconversion pathways.

Comparison with Experimental Data : Validate using kinetic studies (e.g., variable-temperature NMR) .

  • Data Contradiction Note : Some studies report five isomers, while others focus on dominant forms; reconcile discrepancies by refining computational parameters (e.g., solvation models) .

Q. How does this compound function as a radical scavenger in polymerization reactions?

  • Methodological Answer : In AIBN- or benzoyl peroxide (BPO)-initiated methyl methacrylate (MMA) polymerization, this compound terminates radical chains via hydrogen abstraction. Kinetic studies show:

  • Inhibition Efficiency : Compare rate constants (k₁) using the Mayo equation.
  • Structure-Activity Relationship : Its ortho-dihydroxy configuration enhances resonance stabilization of phenoxyl radicals vs. para-substituted analogs (e.g., 4,4'-biphenol) .
    • Experimental Design : Use ESR spectroscopy to detect radical intermediates and monitor reaction progress via gel permeation chromatography (GPC) .

Q. What spectroscopic techniques differentiate the neutral and deprotonated forms of this compound in photoluminescence studies?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Neutral forms exhibit absorption maxima at ~275 nm, while monoanions shift to ~300 nm due to increased conjugation .
  • Fluorescence Decay Analysis : Neutral forms show shorter lifetimes (τ ~1.5 ns) vs. deprotonated species (τ >3 ns) .
  • pH-Dependent Studies : Titrate with NaOH and correlate emission intensity changes with pKa values .

Q. Methodological Guidance for Experimental Design

Q. How to optimize reaction conditions for synthesizing this compound derivatives?

  • Stepwise Approach :

Catalyst Screening : Test palladium, copper, or enzyme-mediated couplings (e.g., Ullmann reactions).

Solvent Optimization : Evaluate polar aprotic solvents (DMF, DMSO) for solubility and reaction rate.

Temperature Gradients : Use Arrhenius plots to identify activation energy barriers .

  • Validation : Characterize products via XRD or 2D-NMR to confirm regioselectivity .

Q. What criteria should guide the selection of this compound analogs for structure-property studies?

  • Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Novelty : Compare with understudied analogs (e.g., 3,3'-diallyl-4,4'-biphenol) .
  • Relevance : Prioritize derivatives with applications in asymmetric catalysis or photonic materials .

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Risk Mitigation :

  • Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles (R36: eye irritation) .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation (R22: harmful if swallowed).
  • Waste Disposal : Neutralize acidic byproducts before disposal .

Properties

IUPAC Name

2-(2-hydroxyphenyl)phenol
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InChI

InChI=1S/C12H10O2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,13-14H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IMHDGJOMLMDPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID6051809
Record name (1,1'-Biphenyl)-2,2'-diol
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Molecular Weight

186.21 g/mol
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Physical Description

Off-white crystals; [Alfa Aesar MSDS]
Record name 2,2'-Biphenol
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Vapor Pressure

0.00000079 [mmHg]
Record name 2,2'-Biphenol
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CAS No.

1806-29-7
Record name [1,1′-Biphenyl]-2,2′-diol
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Record name 2,2'-BIPHENYLDIOL
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Synthesis routes and methods I

Procedure details

As shown in Table 1, the reaction proceeded smoothly at room temperature in the presence of [Ir(cod)Cl]2 (1 mol %) and phosphoramidite ligand 1 above (2 mol %, L/Ir=1) to give after 10 h branched product 3 in 84% isolated yield with excellent regioselectivity (3/4/5=98/1/1) and 95% enantiomeric excess (entry 1). Reaction at 50° C. for 4 h gave 89% of product 3 with 94% ee (entry 2). Reactions catalyzed by complexes of the diastereomeric form of phosphoramidite ligand L1 with opposite relative configuration of the binaphthol and amine unit were slow, even at 50° C., and formed the opposite enantiomer in 66% yield and 75% ee (entry 3). Complexes of binaphthol-derived ligands with achiral and smaller substituents at nitrogen (e.g., phosphoramidite ligand L3) produced lower ee's than did those of phosphoramidite ligand L1 (entry 4). Phosphoramidite ligand L2 with a biphenol unit gave product with a lower, though substantial enantioselectivity of 87% (entry 5).
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Synthesis routes and methods II

Procedure details

A 600 ml autoclave was charged with 400 ml of 1N NaOH (0.4 mole), 11.5 g (37 mmole) 4,4'-dibromobiphenyl and 64 mg (0.256 mmole) CuSO4.5H2O as 4 ml of 0.064M solution in H2O. The autoclave was pressure checked with N2 to 1100 psi, vented, flushed with air and resealed. The autoclave was heated to 300° C. at an autogenic pressure of 1168 psi. These conditions were maintained for two hours. After cooling and venting the aqueous reaction product was filtered to remove a grey solid which probably contained catalyst and unreacted starting material. This filter was then removed to a second filter flask. Any starting material remaining was recovered by washing with acetone and stripping the solvent on a rotary evaporator. The filtered aqueous product solution was acidified (pH2) with 25% sulfuric acid. The precipitated crude biphenol (4,4'-dihydroxybiphenyl) was filtered and washed with water (50 ml).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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